molecular formula C20H30ClN3O B14682679 Benzamide, 4-amino-N-(3-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)propyl)-, dihydrochloride CAS No. 37533-60-1

Benzamide, 4-amino-N-(3-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)propyl)-, dihydrochloride

Katalognummer: B14682679
CAS-Nummer: 37533-60-1
Molekulargewicht: 363.9 g/mol
InChI-Schlüssel: SDLBSVRVDILCKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-amino-N-(3-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)propyl)-, dihydrochloride is a complex organic compound with the molecular formula C20H30ClN3O. This compound is known for its unique structure, which includes a tricyclic decane ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-N-(3-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)propyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the tricyclic decane ring system, followed by the introduction of the amino group and the benzamide moiety. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the dihydrochloride salt in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 4-amino-N-(3-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)propyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and benzamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Benzamide, 4-amino-N-(3-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)propyl)-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of Benzamide, 4-amino-N-(3-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)propyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide derivatives: Compounds with similar structures but different substituents on the benzamide moiety.

    Tricyclic compounds: Molecules with similar tricyclic ring systems but different functional groups.

Uniqueness

Benzamide, 4-amino-N-(3-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylamino)propyl)-, dihydrochloride is unique due to its specific combination of a tricyclic decane ring system and benzamide moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

37533-60-1

Molekularformel

C20H30ClN3O

Molekulargewicht

363.9 g/mol

IUPAC-Name

N-[3-(1-adamantylamino)propyl]-4-aminobenzamide;hydrochloride

InChI

InChI=1S/C20H29N3O.ClH/c21-18-4-2-17(3-5-18)19(24)22-6-1-7-23-20-11-14-8-15(12-20)10-16(9-14)13-20;/h2-5,14-16,23H,1,6-13,21H2,(H,22,24);1H

InChI-Schlüssel

SDLBSVRVDILCKS-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)NCCCNC(=O)C4=CC=C(C=C4)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.